molecular formula C32H34FN3O5S B216883 Monatepil maleate CAS No. 103379-03-9

Monatepil maleate

Cat. No.: B216883
CAS No.: 103379-03-9
M. Wt: 591.7 g/mol
InChI Key: ZDZXCYHMVFLGMT-BTJKTKAUSA-N
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Description

Monatepil maleate is a small molecule drug known for its antihypertensive properties. It functions as a calcium channel antagonist and an alpha1-adrenergic receptor blocker. This dual mechanism allows it to effectively manage conditions such as hypertension, angina pectoris, and cardiac arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monatepil maleate is synthesized through a multi-step process involving the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-ylamine with 4-fluorophenylpiperazine. The resulting intermediate is then reacted with maleic acid to form the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as crystallization and purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Monatepil maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Monatepil maleate has a wide range of scientific research applications:

    Chemistry: It is used to study the mechanisms of calcium channel antagonism and alpha1-adrenergic receptor blocking.

    Biology: Researchers use it to investigate its effects on cellular calcium dynamics and adrenergic signaling pathways.

    Medicine: this compound is studied for its potential therapeutic effects in treating hypertension, angina pectoris, and cardiac arrhythmias.

    Industry: It is used in the development of new antihypertensive drugs and formulations .

Mechanism of Action

Monatepil maleate exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monatepil maleate is unique due to its dual mechanism of action, combining calcium channel antagonism with alpha1-adrenergic receptor blocking. This makes it particularly effective in managing cardiovascular conditions compared to other compounds that only target one pathway .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZXCYHMVFLGMT-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103379-03-9, 132046-06-1
Record name Monatepil maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103379-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatepil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monatepil maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONATEPIL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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